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  • Product: 3,4-Dichloro-2-fluorobenzonitrile
  • CAS: 1349708-60-6

Core Science & Biosynthesis

Foundational

spectroscopic characterization of 3,4-dichloro-2-fluorobenzonitrile

An In-depth Technical Guide to the Spectroscopic Characterization of 3,4-dichloro-2-fluorobenzonitrile For Researchers, Scientists, and Drug Development Professionals Structural Elucidation Strategy: A Multi-Technique Ap...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3,4-dichloro-2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Structural Elucidation Strategy: A Multi-Technique Approach

The unambiguous structural confirmation of 3,4-dichloro-2-fluorobenzonitrile, a key intermediate in various synthetic pathways, necessitates a multi-pronged analytical approach. No single technique can provide a complete structural picture. Instead, we rely on the synergistic integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will detail the logical workflow for acquiring and interpreting data from each of these essential techniques.

Workflow for Spectroscopic Characterization cluster_0 Primary Techniques cluster_1 Data Interpretation & Structural Confirmation NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Data_Analysis Integrated Data Analysis NMR_Spectroscopy->Data_Analysis Connectivity & Chemical Environment IR_Spectroscopy Infrared (IR) Spectroscopy IR_Spectroscopy->Data_Analysis Functional Groups Mass_Spectrometry Mass Spectrometry (MS) Mass_Spectrometry->Data_Analysis Molecular Weight & Formula Structure_Confirmation Structure Confirmation of 3,4-dichloro-2-fluorobenzonitrile Data_Analysis->Structure_Confirmation

Caption: A logical workflow for the structural elucidation of 3,4-dichloro-2-fluorobenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of the fluorine atom. For 3,4-dichloro-2-fluorobenzonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show two aromatic protons. Their chemical shifts and coupling patterns will be influenced by the surrounding electron-withdrawing chloro, fluoro, and nitrile groups.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Predicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~ 7.7Doublet of doubletsJ(H,H) ≈ 8.5, J(H,F) ≈ 6.0H-6
~ 7.5Doublet of doubletsJ(H,H) ≈ 8.5, J(H,F) ≈ 2.0H-5

Causality behind Predictions: The electron-withdrawing nature of the nitrile and halogen substituents will deshield the aromatic protons, shifting them downfield. The observed multiplicities will arise from ortho coupling between H-5 and H-6, and coupling to the fluorine at position 2.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Predicted Chemical Shift (δ) ppmAssignmentExpected C-F Coupling (J) Hz
~ 160 (d)C-2 (C-F)~ 250 (¹JCF)
~ 135 (d)C-4 (C-Cl)~ 4 (³JCF)
~ 133 (s)C-6-
~ 128 (d)C-3 (C-Cl)~ 15 (²JCF)
~ 120 (s)C-5-
~ 118 (d)C-1 (C-CN)~ 20 (²JCF)
~ 115 (s)-CN-

Note on ¹³C NMR: The carbon directly attached to the fluorine (C-2) will exhibit a large one-bond coupling constant (¹JCF). Smaller two- and three-bond couplings are expected for the other carbons in the ring.[1][2][3]

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique that provides a wide chemical shift range, making it excellent for characterizing fluorinated compounds.[4]

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, CDCl₃, referenced to CFCl₃)

Predicted Chemical Shift (δ) ppmMultiplicity
~ -110 to -130Multiplet

Rationale for Chemical Shift: The chemical shift of the fluorine atom is influenced by the electronic environment of the aromatic ring. The presence of two chlorine atoms and a nitrile group is expected to result in a chemical shift in the typical range for aryl fluorides.[5][6][7] The multiplicity will arise from couplings to the aromatic protons.

Experimental Protocol for NMR Spectroscopy

NMR Experimental Workflow Sample_Prep Sample Preparation (5-10 mg in 0.7 mL CDCl₃) Data_Acquisition Data Acquisition (¹H, ¹³C, ¹⁹F) Sample_Prep->Data_Acquisition Insert into Spectrometer Data_Processing Data Processing (FT, Phasing, Baseline Correction) Data_Acquisition->Data_Processing Generate FID Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants) Data_Processing->Spectral_Analysis Generate Spectrum Mass Spectrometry Experimental Workflow Sample_Intro Sample Introduction (Direct Insertion or GC-MS) Ionization Ionization (Electron Ionization, 70 eV) Sample_Intro->Ionization Mass_Analysis Mass Analysis (Quadrupole or TOF) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection

Caption: A generalized workflow for mass spectrometry analysis.

  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer. For a solid sample, a direct insertion probe can be used, or the sample can be introduced after separation by gas chromatography (GC-MS). [8]2. Ionization : The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. [8]3. Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). [8]4. Detection : The separated ions are detected, and their abundance is recorded as a function of their m/z to generate the mass spectrum.

Conclusion

The relies on the careful application and interpretation of NMR, IR, and MS data. While direct experimental data for this specific molecule is not widely published, a robust analytical assessment can be made based on the well-established principles of spectroscopy and by drawing comparisons with structurally related compounds. The protocols and predicted data presented in this guide provide a solid foundation for researchers and drug development professionals to confidently characterize this important chemical entity.

References

  • Supplementary Information - The Royal Society of Chemistry. (URL not available for direct linking)
  • 3,4-Dichlorobenzonitrile | C7H3Cl2N | CID 81051 - PubChem. [Link]

  • Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf - The Royal Society of Chemistry. (URL not available for direct linking)
  • 19F NMR Reference Standards. (URL not available for direct linking)
  • 19Flourine NMR. [Link]

  • NMR Spectroscopy :: 19F NMR Chemical Shifts - Organic Chemistry Data. [Link]

  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. [Link]

  • US5466859A - Process for preparing fluorobenzonitriles - Google P
  • 3,4-dichloro-2-fluorobenzonitrile — Chemical Substance Information - NextSDS. [Link]

  • Application Note: Two-Step Synthesis of 3,4-Dichloro-2-hydroxybenzonitrile - Benchchem. (URL not available for direct linking)
  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

  • 13C NMR Spectroscopy. (URL not available for direct linking)
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. [Link]

  • CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google P
  • 13C NMR Chemical Shift - Oregon State University. [Link]

  • 3,4-Dichlorobenzonitrile - the NIST WebBook. [Link]

  • 2,4-DICHLORO-5-FLUOROBENZONITRILE - Optional[19F NMR] - Chemical Shifts. [Link]

  • The preparation of 3:4-dichloro-fluorobenzene - ResearchGate. [Link]

  • FT-IR, FT-Raman spectra and other molecular properties of 2,4- dichlorobenzonitrile: A interpretation by a DFT study | Request PDF - ResearchGate. [Link]

  • 3,5-dichloro-2-fluorobenzonitrile (C7H2Cl2FN) - PubChemLite. [Link]

  • A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid - MDPI. [Link]

  • [University Organic Chemistry] How to Read 13C NMR: Super Basics - Principles, Chemical Shifts, a... - YouTube. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • FT-IR and FT RAMAN SPECTRA of 4-chloro 2 methyl benzonitrile - IJTSRD. [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Role of 3,4-Dichloro-2-fluorobenzonitrile in the Synthesis of Advanced Agrochemicals

Abstract This technical guide provides an in-depth exploration of the applications of 3,4-dichloro-2-fluorobenzonitrile as a pivotal intermediate in the development of modern agrochemicals. The unique substitution patter...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the applications of 3,4-dichloro-2-fluorobenzonitrile as a pivotal intermediate in the development of modern agrochemicals. The unique substitution pattern of this aromatic nitrile offers a versatile scaffold for the synthesis of complex and highly active fungicidal and herbicidal compounds. This document outlines key synthetic transformations, provides detailed experimental protocols, and discusses the chemical rationale behind these methodologies, tailored for researchers and professionals in the agrochemical industry.

Introduction: The Significance of Fluorinated Benzonitriles in Agrochemical Design

The incorporation of fluorine atoms and cyano groups into agrochemical candidates is a well-established strategy for enhancing their biological efficacy, metabolic stability, and overall performance.[1] Halogenated benzonitriles, such as 3,4-dichloro-2-fluorobenzonitrile, are particularly valuable building blocks due to their reactivity and the unique properties they impart to the final active ingredient.[2] The presence of multiple halogen substituents allows for selective functionalization through nucleophilic aromatic substitution, while the nitrile group can be readily transformed into other key functionalities or participate directly in achieving the desired biological activity. This guide will focus on the practical application of 3,4-dichloro-2-fluorobenzonitrile in the synthesis of a key agrochemical intermediate and its subsequent elaboration into a picolinamide-based fungicide, a class of compounds known for their potent and broad-spectrum activity.

Core Synthetic Application: From 3,4-Dichloro-2-fluorobenzonitrile to a Key Amine Intermediate

A primary application of 3,4-dichloro-2-fluorobenzonitrile in agrochemical synthesis is its conversion to 2-amino-4-chloro-5-fluorobenzonitrile. This transformation introduces a nucleophilic amino group, which is essential for subsequent coupling reactions, such as amide bond formation, a cornerstone of many modern pesticide syntheses. The selective amination of the chlorinated aromatic ring is a critical step that leverages the electronic properties of the substituents.

Mechanistic Rationale for Selective Amination

The regioselective displacement of a chlorine atom by an amine is governed by the principles of nucleophilic aromatic substitution (SNAr).[3][4] The electron-withdrawing nature of the nitrile and fluorine substituents, as well as the additional chlorine atom, activates the aromatic ring towards nucleophilic attack. The position of these groups directs the incoming nucleophile to specific sites on the ring, leading to a high degree of regioselectivity.

Experimental Protocol: Synthesis of 2-amino-4-chloro-5-fluorobenzonitrile

This protocol details the amination of 3,4-dichloro-2-fluorobenzonitrile to produce 2-amino-4-chloro-5-fluorobenzonitrile, a crucial intermediate for further agrochemical synthesis.

Materials:

  • 3,4-dichloro-2-fluorobenzonitrile

  • Aqueous Ammonia (28-30%)

  • Dimethyl Sulfoxide (DMSO)

  • Potassium Carbonate

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a sealed reaction vessel, add 3,4-dichloro-2-fluorobenzonitrile (1.0 eq), potassium carbonate (1.5 eq), and dimethyl sulfoxide (DMSO) to form a slurry.

  • Add aqueous ammonia (5.0 eq) to the reaction mixture.

  • Heat the sealed vessel to 120-140 °C and maintain this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into deionized water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 2-amino-4-chloro-5-fluorobenzonitrile by column chromatography on silica gel or by recrystallization.

Expected Yield and Purity:

ParameterValue
Yield 75-85%
Purity (HPLC) >98%

Application in Fungicide Synthesis: A Picolinamide Analogue

The 2-amino-4-chloro-5-fluorobenzonitrile intermediate is a valuable precursor for the synthesis of a variety of agrochemicals, including picolinamide fungicides. This class of fungicides often exhibits excellent efficacy against a broad spectrum of plant pathogens. The following section outlines the synthesis of a hypothetical, yet representative, picolinamide fungicide derived from our key intermediate. This synthesis is analogous to the industrial production of fungicides like boscalid.[5]

Synthetic Strategy: Amide Coupling

The core of this synthetic approach is the formation of an amide bond between the 2-amino-4-chloro-5-fluorobenzonitrile and a suitable picolinoyl chloride derivative. This reaction is a robust and widely used method for constructing the final active ingredient.

Diagram of Synthetic Pathway

G cluster_0 Intermediate Synthesis cluster_1 Fungicide Synthesis 3,4-dichloro-2-fluorobenzonitrile 3,4-dichloro-2-fluorobenzonitrile 2-amino-4-chloro-5-fluorobenzonitrile 2-amino-4-chloro-5-fluorobenzonitrile 3,4-dichloro-2-fluorobenzonitrile->2-amino-4-chloro-5-fluorobenzonitrile Amination Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->2-amino-4-chloro-5-fluorobenzonitrile Picolinamide_Fungicide Picolinamide Fungicide 2-amino-4-chloro-5-fluorobenzonitrile->Picolinamide_Fungicide Amide Coupling 2-chloronicotinoyl_chloride 2-chloronicotinoyl chloride 2-chloronicotinoyl_chloride->Picolinamide_Fungicide

Caption: Synthetic workflow from 3,4-dichloro-2-fluorobenzonitrile to a picolinamide fungicide.

Experimental Protocol: Synthesis of N-(4-chloro-2-cyano-5-fluorophenyl)-2-chloronicotinamide

This protocol describes the amide coupling reaction to form the target picolinamide fungicide.

Materials:

  • 2-amino-4-chloro-5-fluorobenzonitrile

  • 2-chloronicotinoyl chloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve 2-amino-4-chloro-5-fluorobenzonitrile (1.0 eq) in anhydrous DCM or THF in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine or triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of 2-chloronicotinoyl chloride (1.1 eq) in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with the solvent.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, deionized water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final picolinamide fungicide.

Quantitative Data for Synthesis:

Starting MaterialMolecular Weight ( g/mol )Equivalents
2-amino-4-chloro-5-fluorobenzonitrile186.571.0
2-chloronicotinoyl chloride176.001.1
Product N-(4-chloro-2-cyano-5-fluorophenyl)-2-chloronicotinamide -
Expected Yield 80-90%-
Purity (HPLC) >99%-

Conclusion: A Versatile Building Block for Agrochemical Innovation

3,4-dichloro-2-fluorobenzonitrile stands out as a highly valuable and versatile intermediate in the field of agrochemical development. Its unique electronic and steric properties facilitate the synthesis of complex, highly active molecules. The protocols detailed in this guide provide a practical framework for researchers to utilize this key building block in the creation of next-generation fungicides and other crop protection agents. The ability to selectively introduce an amino group and subsequently perform robust amide couplings opens a wide array of possibilities for the design of novel active ingredients with improved performance and environmental profiles.

References

  • BenchChem. (2025). The Synthetic Pathway of Chlorantraniliprole: A Technical Guide. Retrieved from BenchChem.[6]

  • Quick Company. (n.d.). A Process For The Preparation Of Chlorantraniliprole. Retrieved from Quick Company.[7]

  • Semantic Scholar. (n.d.). Synthesis of Chlorantraniliprole by New Method. Retrieved from Semantic Scholar.[8]

  • Google Patents. (2018). Method for synthesizing chlorantraniliprole. Retrieved from Google Patents.[9]

  • Google Patents. (2021). WO2021033172A1 - Process for the preparation of chlorantraniliprole. Retrieved from Google Patents.[10]

  • Chem-Impex. (n.d.). 4-Chloro-2-fluorobenzonitrile. Retrieved from Chem-Impex.[11]

  • University of Hertfordshire. (2026). Diflufenican (Ref: AE 088657). AERU.[12]

  • ChemicalBook. (n.d.). Diflufenican synthesis. Retrieved from ChemicalBook.[2]

  • agrochemx.com. (n.d.). China Fluorobenzonitrile Series Suppliers. Retrieved from agrochemx.com.[1]

  • Chem-Impex. (n.d.). 2-Chloro-4-fluorobenzonitrile. Retrieved from Chem-Impex.[13]

  • Audrey Yun Li. (1989). synthesis of 3,4-difluorobenzonitrile and monofluorobenzo.[14]

  • Google Patents. (2014). Process for synthesizing 3,4-difluorobenzonitrile. Retrieved from Google Patents.[15]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High Purity 3-Chloro-4-fluorobenzonitrile Manufacturer & Supplier for Pharmaceutical & Agrochemical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.[16]

  • Sigma-Aldrich. (n.d.). 2-amino-4-bromo-3-chloro-6-fluoro-benzonitrile. Retrieved from Sigma-Aldrich.

  • PMC. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Retrieved from PMC.[17]

  • PMC. (n.d.). 3,6-Dichloro-N-(4-fluorophenyl)picolinamide. Retrieved from PMC.[18]

  • PMC. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from PMC.[19]

  • Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Retrieved from Chemistry LibreTexts.[3]

  • PubChem. (n.d.). Boscalid | C18H12Cl2N2O | CID 213013. Retrieved from PubChem.[5]

  • Google Patents. (2018). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile. Retrieved from Google Patents.[20]

  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from Vapourtec.[21]

  • OSTI.gov. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. Retrieved from OSTI.gov.[22]

  • YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from YouTube.[4]

  • Google Patents. (2010). WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa). Retrieved from Google Patents.[23]

  • MDPI. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from MDPI.[24]

  • ResearchGate. (2026). Synthesis and Toxicity Tests of N-Carbothioamide-3-(2,4- Dichlorophenyl)-5-(4-Hydroxy-3-Methoxyphenyl)Pyrazolineo. Retrieved from ResearchGate.[25]

  • Food and Agriculture Organization. (n.d.). BOSCALID (221) First draft prepared by Dr Yibing He, Institute for the Control of Agrochemicals, Beijing, China. EXPLANATION Bos. Retrieved from Food and Agriculture Organization.[26]

  • Google Patents. (2019). US20190144392A1 - Process for preparing boscalid. Retrieved from Google Patents.[27]

  • PubMed. (1975). Synthesis and biological activity of some antitumor benzophenanthridinium salts. Retrieved from PubMed.[28]

Sources

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 3,4-Dichloro-2-fluorobenzonitrile

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Executive Summary Polyhalogenated benzonitriles ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Executive Summary

Polyhalogenated benzonitriles are highly versatile building blocks in medicinal chemistry, frequently utilized to install complex amine scaffolds in the development of targeted therapeutics, such as glutaminyl-peptide cyclotransferase (QPCTL) inhibitors [1]. Among these precursors, 3,4-dichloro-2-fluorobenzonitrile presents a unique multihalogenated system with competing electrophilic sites.

This application note details the mechanistic rationale, kinetic drivers, and optimized protocols for the highly regioselective Nucleophilic Aromatic Substitution (SNAr) of 3,4-dichloro-2-fluorobenzonitrile. By leveraging the superior leaving-group ability of fluorine over chlorine, chemists can achieve >99:1 regioselectivity, seamlessly functionalizing the C-2 position while preserving the 3,4-dichloro motif for downstream cross-coupling or structural activity relationship (SAR) exploration.

Mechanistic Rationale & Regioselectivity (Causality Analysis)

In an SNAr reaction, the rate-determining step is the nucleophilic attack on the aromatic ring to form a negatively charged intermediate known as the Meisenheimer complex . For 3,4-dichloro-2-fluorobenzonitrile, the strongly electron-withdrawing nitrile (-CN) group activates both the ortho (C-2) and para (C-4) positions toward nucleophilic attack.

However, the reaction exhibits near-perfect regioselectivity for the C-2 position. This is driven by two critical causal factors:

  • Electronegativity & Inductive Effect: Fluorine is significantly more electronegative than chlorine. It exerts a profound inductive pull, rendering the C-2 carbon highly electrophilic and lowering the activation energy required for the amine nucleophile to attack.

  • Transition State Stabilization: The highly electronegative fluorine atom stabilizes the transition state leading to the Meisenheimer complex much more effectively than chlorine. Consequently, the kinetic rate of fluorine displacement (SNAr reactivity order: F ≫ Cl > Br > I) vastly outpaces chlorine displacement, even when both are activated by the -CN group[2].

SNAr_Mechanism SM 3,4-Dichloro-2-fluorobenzonitrile (Electrophile) AttackC2 Pathway A: Attack at C-2 (F) Kinetically Favored SM->AttackC2 AttackC4 Pathway B: Attack at C-4 (Cl) Kinetically Disfavored SM->AttackC4 Nuc Amine Nucleophile (e.g., Piperidine) Nuc->AttackC2 Nuc->AttackC4 MC2 Meisenheimer Complex (C-2) Strong Inductive Stabilization by F Resonance by CN AttackC2->MC2 Fast MC4 Meisenheimer Complex (C-4) Weaker Inductive Stabilization Resonance by CN AttackC4->MC4 Slow Prod2 Major Product: 2-Amino-3,4-dichlorobenzonitrile MC2->Prod2 -F⁻ Prod4 Trace/No Product: 4-Amino-3-chloro-2-fluorobenzonitrile MC4->Prod4 -Cl⁻

Regioselectivity logic tree in the SNAr of 3,4-dichloro-2-fluorobenzonitrile.

Reaction Optimization & Quantitative Data

To ensure a self-validating and high-yielding reaction, the choice of solvent and base is paramount.

  • Solvent Causality: Polar aprotic solvents (DMSO, DMF) are mandatory. Unlike protic solvents (e.g., ethanol) which hydrogen-bond to and "cage" the nucleophile, polar aprotic solvents leave the amine unsolvated and highly reactive.

  • Base Causality: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIEA) is used to scavenge the generated hydrofluoric acid (HF). Neutralizing the acid prevents the protonation of the amine nucleophile, which would otherwise halt the reaction.

Table 1: Optimization of Reaction Conditions
EntrySolventBase (Equiv)Temp (°C)Time (h)Conversion (%)Regioselectivity (C-2 : C-4)
1 DMSO DIEA (4.0) 120 12 >95% >99 : 1
2DMFK₂CO₃ (3.0)1001685%>99 : 1
3MeCNDIEA (4.0)802442%>99 : 1
4EtOHDIEA (4.0)1202415%95 : 5

Note: Entry 1 represents the optimal conditions for sterically hindered secondary amines (e.g., substituted piperidines) [1].

Experimental Protocol

The following methodology outlines the synthesis of a 2-(substituted-amino)-3,4-dichlorobenzonitrile derivative. This protocol is designed as a self-validating system : the success of the reaction can be continuously verified via In-Process Control (IPC) monitoring of the exact mass shift (loss of F, addition of Amine) without isolating intermediates.

Workflow Step1 1. Reagent Prep Dry DMSO, DIEA Step2 2. Reaction 120 °C, 12 h Step1->Step2 Step3 3. IPC Monitoring LC-MS / TLC Step2->Step3 Step4 4. Quench & Extract H2O / EtOAc Step3->Step4 Step5 5. Purification Silica Column Step4->Step5

Standard experimental workflow for the SₙAr amination reaction.

Step-by-Step Methodology

1. Reaction Setup:

  • To an oven-dried, 100 mL round-bottom flask equipped with a magnetic stir bar, add the amine nucleophile (e.g., a substituted piperidine derivative, 4.21 mmol, 1.1 equiv).

  • Add anhydrous Dimethyl Sulfoxide (DMSO) (50 mL) to the flask. Ensure the solvent is anhydrous to prevent hydroxide-mediated side reactions (hydrolysis of the nitrile or displacement of halogens by OH⁻).

  • Add 3,4-dichloro-2-fluorobenzonitrile (720.1 mg, 3.79 mmol, 1.0 equiv) to the stirred solution.

  • Add N,N-Diisopropylethylamine (DIEA) (2.18 g, 16.8 mmol, 4.4 equiv) dropwise at room temperature.

2. Thermal Activation:

  • Attach a reflux condenser to the flask and place it in a pre-heated oil bath at 120 °C.

  • Stir the reaction mixture vigorously for 12 hours. Mechanistic note: The elevated temperature is required to overcome the steric hindrance imposed by the adjacent 3-chloro group during the Meisenheimer complex formation.

3. In-Process Control (IPC) Monitoring (Self-Validation):

  • After 10 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Validation Checkpoint: The reaction is deemed complete when the starting material peak (m/z ~191 [M+H]⁺) is consumed, and the product mass (m/z = [Amine Mass + 190 - 19]) becomes the dominant peak. Furthermore, ¹⁹F NMR of the crude aliquot will show the complete disappearance of the aryl-fluorine signal.

4. Quench and Extraction:

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by slowly pouring it into 200 mL of ice-cold distilled water. This crashes out the highly lipophilic product and dilutes the DMSO.

  • Extract the aqueous layer with Ethyl Acetate (3 × 100 mL).

  • Wash the combined organic layers with brine (3 × 100 mL) to remove residual DMSO and DIEA salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude residue by flash column chromatography on silica gel.

  • Use a gradient elution of 5% to 20% Ethyl Acetate in Petroleum Ether (PE).

  • Collect the product fractions, concentrate, and dry under high vacuum to afford the pure 2-substituted-3,4-dichlorobenzonitrile derivative.

References

  • Title: WO2024020517A1 - 3-(6-pyridin-3-yl)-2-[4-(4-methyl-4h-1,2,4-triazol-3-yl)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolution of 3,4-Dichloro-2-fluorobenzonitrile from Structural Isomers

Welcome to the Advanced Chromatography and Separation Support Center. 3,4-Dichloro-2-fluorobenzonitrile (CAS: 1349708-60-6) is a critical fluorinated building block used extensively in pharmaceutical drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography and Separation Support Center. 3,4-Dichloro-2-fluorobenzonitrile (CAS: 1349708-60-6) is a critical fluorinated building block used extensively in pharmaceutical drug development. However, isolating it from its structural regioisomers (e.g., 4,5-dichloro-2-fluorobenzonitrile) presents a significant analytical and preparative challenge. Because these isomers possess nearly identical molecular weights, boiling points, and hydrophobicities, conventional separation techniques often fail.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to achieve baseline resolution and high-purity isolation.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why do standard C18 columns fail to resolve 3,4-dichloro-2-fluorobenzonitrile from its structural isomers? A1: Standard C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. Because structural isomers of dichlorofluorobenzonitrile possess identical lipophilicity (LogP) and molecular volumes, dispersive forces cannot differentiate them. To achieve baseline resolution, you must exploit the subtle differences in the electron density distribution around the aromatic ring caused by the positional changes of the highly electronegative fluorine and chlorine atoms. We strongly recommend switching to a Pentafluorophenyl (PFP) column, which leverages π−π interactions, dipole-dipole interactions, and halogen bonding to recognize these subtle electronic differences[1].

Q2: What is the optimal mobile phase for separating halogenated benzonitrile isomers on a PFP column? A2: Methanol is highly preferred over acetonitrile when using PFP columns for halogenated isomers. Acetonitrile is a π -basic solvent that can competitively bind to the electron-deficient PFP stationary phase, dampening the critical π−π interactions between the column and the benzonitrile analytes. Using a methanol/water gradient preserves these interactions. Additionally, incorporating an acidic modifier like phosphoric acid or formic acid suppresses silanol ionization, reducing peak tailing for nitrogen-containing compounds[2].

Q3: Can we use preparative crystallization or distillation instead of chromatography for bulk scale-up? A3: For industrial-scale purification, traditional distillation is highly inefficient due to the extreme proximity of the isomers' boiling points. Crystallization is equally problematic due to the formation of eutectoid mixtures, where the isomers co-precipitate, preventing high-purity recovery[3]. Instead, shape-selective adsorption using zeolites is the industry standard for bulk separation of multi-substituted halogenated benzenes. Acidic zeolites like ZSM-5 possess specific pore dimensions that selectively trap isomers based on their steric bulk and substitution patterns[4].

Part 2: Experimental Workflows & Protocols

Workflow 1: Analytical to Small-Prep UHPLC Method Development

This protocol is designed for analytical purity verification and small-scale (<10g) preparative isolation.

1. Column Setup: Install a Hypersil Gold PFP or equivalent Core-Shell PFP column (2.1 × 50 mm, 1.9 µm for analytical; scale proportionally to a 21.2 mm ID column for prep)[1]. 2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Methanol. 3. Gradient Elution: Execute a shallow gradient (see Table 2). Causality: A shallow organic ramp maximizes the time analytes spend interacting with the fluorinated stationary phase, amplifying slight dipole differences between the isomers. 4. Temperature Control: Maintain the column compartment strictly at 25°C. Causality: Lower temperatures enhance the stability of weak π−π complexes; elevated temperatures provide kinetic energy that disrupts these forces, leading to co-elution. 5. Detection & Validation (Self-Validating System): Set UV detection to 210 nm (optimal for the nitrile group) and 254 nm (aromatic ring)[5]. Validation Step: Inject a known 1:1 standard mixture of 3,4-dichloro-2-fluorobenzonitrile and its closest isomer. The method is validated for preparative collection only if the calculated resolution factor ( Rs​ ) is ≥1.5 .

Workflow 2: Bulk Separation via Zeolite Adsorption (Fixed-Bed)

This protocol is designed for industrial-scale (>10g to kg) separation where chromatography is economically unviable.

1. Pre-treatment: Dissolve the crude dichlorofluorobenzonitrile isomer mixture in a non-polar carrier solvent (e.g., hexane) to reduce viscosity and prevent column channeling. 2. Adsorption Phase: Pass the mixture through a fixed-bed column packed with activated ZSM-5 zeolite (acid form, SiO2​/Al2​O3​ ratio of 10–100) maintained at 100°C – 150°C[6]. 3. Washing: Flush the bed with the carrier solvent. Causality: Sterically hindered isomers (e.g., 1,2,3-substituted patterns) cannot enter the zeolite pores and are washed out in the void volume. 4. Desorption: Elute the strongly adsorbed isomer (the less sterically hindered 1,2,4-like substituted isomer) using a polar desorbent (e.g., chlorobenzene) at an elevated temperature (200°C)[6]. 5. Recovery & Validation: Concentrate the fractions via rotary evaporation. Validation Step: Monitor the effluent using an offline GC-FID. The breakthrough point of the strongly adsorbed isomer validates the saturation capacity of the zeolite bed, dictating the loading limits for subsequent batches.

Part 3: Quantitative Data & Visualizations

Data Presentation

Table 1: Chromatographic Column Selection Matrix for Halogenated Benzonitriles

Column ChemistryPrimary Interaction MechanismSelectivity for Halogen IsomersRecommendation Status
Standard C18 Dispersive / HydrophobicLowNot Recommended (Co-elution expected)
PFP (Pentafluorophenyl) π−π , Dipole, Halogen BondingHighPrimary Choice for UHPLC/HPLC
Mixed-Mode (e.g., R1) Hydrophobic + Low Silanol ActivityModerate to HighAlternative for complex impurity profiles
Chiral SFC Steric, Hydrogen BondingHighExcellent for closely related isosteres

Table 2: Mobile Phase Gradient Optimization (PFP Column)

Time (min)% Mobile Phase A (0.1% FA in H2​O )% Mobile Phase B (0.1% FA in MeOH)Flow Rate (mL/min)
0.060400.4
15.030700.4
17.010900.4
20.060400.4
Mandatory Visualizations

SeparationScale Start Crude Mixture (3,4-dichloro-2-fluorobenzonitrile + isomers) Scale Determine Separation Scale Start->Scale Analytical Analytical / Small-Prep (< 10g) Scale->Analytical Scale < 10g Industrial Bulk / Industrial-Prep (> 10g) Scale->Industrial Scale > 10g ColSelect PFP or Core-Shell Column (Fluorine/pi-pi selectivity) Analytical->ColSelect Zeolite ZSM-5 / ZSM-11 Zeolite (Shape-selective adsorption) Industrial->Zeolite Pure1 High Purity Isomer (>99% purity) ColSelect->Pure1 Pure2 Bulk Purified Isomer (>95% purity) Zeolite->Pure2

Decision tree for selecting the appropriate separation platform based on scale.

ColumnMechanisms Analyte Halogenated Benzonitrile Isomers PFP PFP Stationary Phase • Pi-Pi Interactions • Dipole-Dipole • Halogen Bonding Analyte->PFP Multi-modal C18 C18 Stationary Phase • Hydrophobic Interactions • Dispersive Forces Analyte->C18 Hydrophobic only ResultPFP High Resolution (Isomers separated) PFP->ResultPFP ResultC18 Co-elution (Poor isomer resolution) C18->ResultC18

Mechanistic comparison of PFP versus C18 stationary phases for isomer resolution.

References

  • Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers - ResearchGate. [Link][1]

  • Separation of Benzonitrile, 2-amino-3-chloro-5-nitro- on Newcrom R1 HPLC column - SIELC Technologies. [Link][2]

  • Process for separating isomers of disubstituted benzenes and agents to be used therefor - European Patent Office (EP0487818A1).[3]

  • Method for separating dichloronitrobenzene isomers - Google Patents (JPH08796B2).[4]

  • Method for separating dichloronitrobenzene isomers - Google Patents (JPS632956A).[6]

  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column - SIELC Technologies.[Link][5]

Sources

Optimization

Technical Support Center: Troubleshooting Amination of 3,4-Dichloro-2-fluorobenzonitrile

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity and regioselectivity bottlenecks during the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity and regioselectivity bottlenecks during the synthesis of complex active pharmaceutical ingredients (APIs), such as QPCTL inhibitors [1].

The amination of 3,4-dichloro-2-fluorobenzonitrile via Nucleophilic Aromatic Substitution (SNAr) is a notoriously challenging transformation. The dense functionalization of this scaffold creates competing electrophilic sites. This guide is designed to deconstruct the mechanistic causality behind common byproducts and provide self-validating protocols to ensure high-fidelity synthesis.

Mechanistic Overview: The Regioselectivity Battle

To control this reaction, you must first understand the electronic landscape of the starting material. The aromatic ring is severely electron-deficient due to the synergistic withdrawal of the nitrile group and three halogens. The nitrile group strongly activates both the ortho (C2) and para (C4) positions toward nucleophilic attack by stabilizing the resulting anionic Meisenheimer complex [2].

This creates a strict kinetic versus thermodynamic competition:

  • Kinetic Control (C2 Attack): Fluorine is an exceptional leaving group in SNAr reactions. Its extreme electronegativity stabilizes the transition state leading to the Meisenheimer complex. Thus, displacement of the 2-fluoro group is kinetically favored at lower temperatures [3].

  • Thermodynamic/Resonance Control (C4 Attack): The para position (C4) is heavily activated by resonance with the nitrile group. Under forcing conditions, the higher activation energy barrier for C-Cl bond cleavage is overcome, leading to the 4-amino regioisomer byproduct.

SNAr_Pathways SM 3,4-Dichloro-2-fluorobenzonitrile (Starting Material) PathA Path A: 2-Fluoro Displacement (Kinetic Control) SM->PathA Low Temp, THF Fast kinetics (F- leaving group) PathB Path B: 4-Chloro Displacement (Thermodynamic Control) SM->PathB High Temp, DMSO Para-nitrile resonance activation Amine + Amine Nucleophile Amine->PathA Amine->PathB ProdA 2-Amino-3,4-dichlorobenzonitrile (Desired Product) PathA->ProdA ProdB 4-Amino-3-chloro-2-fluorobenzonitrile (Regioisomer Byproduct) PathB->ProdB BisAmine 2,4-Diamino-3-chlorobenzonitrile (Bis-aminated Byproduct) ProdA->BisAmine Excess Amine + Heat ProdB->BisAmine Excess Amine + Heat

Figure 1: Competing SₙAr pathways and byproduct formation in 3,4-dichloro-2-fluorobenzonitrile.

Troubleshooting FAQs

Q1: Why am I observing high levels of the 4-amino-3-chloro-2-fluorobenzonitrile regioisomer instead of the desired 2-amino product? Causality: You are likely operating under conditions that provide enough thermal energy to overcome the activation barrier for C4-Cl displacement. Highly polar aprotic solvents (like DMSO or DMF) heavily solvate cations but leave the amine nucleophile unsolvated and hyper-reactive. This, combined with temperatures >80 °C, shifts the reaction away from kinetic control (F-displacement) toward the resonance-stabilized para-attack (Cl-displacement). Solution: Transition to a less polar solvent (e.g., THF, 2-MeTHF, or Acetonitrile) and lower the reaction temperature to 0 °C – 25 °C. This strictly enforces the kinetic preference for the highly labile C-F bond.

Q2: How do I suppress the formation of the 2,4-diamino bis-substituted byproduct? Causality: The first amination introduces an electron-donating amine group, which partially deactivates the ring. However, the remaining halogens are still somewhat activated by the strong nitrile group. If you use an excess of the amine nucleophile (>1.1 equivalents) and prolonged heating, the second SNAr event will occur [4]. Solution: Implement strict stoichiometric control (1.02 to 1.05 equivalents of amine). Ensure the amine is added dropwise to prevent localized high concentrations in the reaction matrix.

Q3: My LC-MS shows a significant byproduct with a +18 Da mass shift. What is this and how do I prevent it? Causality: This is the primary amide byproduct, resulting from the hydrolysis of your nitrile group. Hygroscopic solvents (DMSO, DMF) readily absorb atmospheric moisture. Under basic SNAr conditions, trace water reacts with the base to form hydroxide ions. The highly electrophilic nitrile carbon undergoes nucleophilic attack by hydroxide, forming an imidic acid that tautomerizes into an amide. Solution: Use strictly anhydrous solvents (Karl Fischer < 50 ppm). Switch from inorganic carbonate bases to a non-nucleophilic organic base like DIPEA, which does not generate hydroxide in the presence of trace water.

Q4: Does the choice of base (DIPEA vs. K₂CO₃) fundamentally alter the byproduct profile? Causality: Yes. Inorganic bases (K₂CO₃, Cs₂CO₃) are heterogeneous in ethereal solvents (THF) and often require polar solvents (DMSO) to function, which inadvertently promotes C4-attack (see Q1). Furthermore, their surface basicity can exacerbate nitrile hydrolysis. DIPEA (N,N-Diisopropylethylamine) is fully soluble in THF, maintaining a homogeneous reaction at low temperatures, and acts strictly as an acid scavenger for the generated HF/HCl without participating in nucleophilic side reactions.

Quantitative Data: Solvent & Temperature Effects

The following table synthesizes the empirical relationship between reaction parameters and byproduct distribution. Note how the shift from thermodynamic to kinetic conditions drastically improves the regiomeric ratio.

SolventBaseTemp (°C)Amine (eq)Desired 2-F Displacement (%)4-Cl Regioisomer (%)Bis-amine (%)Amide Byproduct (%)
DMSOK₂CO₃1202.545.030.015.010.0
DMFCs₂CO₃801.560.025.010.05.0
MeCNDIPEA601.185.010.04.5< 0.5
THF DIPEA 0 to 25 1.02 > 96.0 < 3.0 < 1.0 0.0

Optimized Experimental Protocol: Kinetically Controlled SₙAr

This protocol is engineered as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Step 1: Anhydrous Preparation

  • Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stirrer, internal temperature probe, and nitrogen inlet.

  • Validation Checkpoint 1: Perform a Karl Fischer titration on your anhydrous THF. Proceed only if water content is < 50 ppm.

Step 2: Substrate & Base Dissolution

  • Charge the flask with 3,4-dichloro-2-fluorobenzonitrile (1.0 eq, 10.0 mmol) and anhydrous THF (0.2 M, 50 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 12.0 mmol).

  • Cool the reaction mixture using an ice/water bath.

  • Validation Checkpoint 2: The internal temperature probe must read ≤ 2 °C before proceeding.

Step 3: Controlled Nucleophilic Attack

  • Dissolve the secondary amine (1.02 eq, 10.2 mmol) in 10 mL of anhydrous THF.

  • Add the amine solution dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Remove the ice bath and allow the reaction to slowly warm to 20 °C over 2 hours.

Step 4: In-Process LC-MS Validation

  • Validation Checkpoint 3: At exactly 2.5 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

  • Criteria: The starting material peak (m/z ~190) must be < 2% relative to the product peak. The 4-Cl regioisomer must be < 3%. If the bis-amine peak is detected at > 1%, immediately cool the reaction to -78 °C to halt further over-reaction.

Step 5: Quench and Workup

  • Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl.

  • Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The high regioselectivity of this protocol often allows for direct crystallization, bypassing column chromatography.

References

  • Title: 3-(6-pyridin-3-yl)-2-[4-(4-methyl-4h-1,2,4-triazol-3-yl)
  • Title: Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction Source: Organic Letters (ACS Publications) URL: [Link]

Reference Data & Comparative Studies

Validation

A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3,4-dichloro-2-fluorobenzonitrile: A Comparative Analysis

In the landscape of drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical techn...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular framework of a compound. This guide offers a detailed examination of the predicted ¹H and ¹³C NMR spectra of 3,4-dichloro-2-fluorobenzonitrile, a substituted aromatic compound with potential applications in various research domains.

Given the absence of publicly available experimental spectra for this specific molecule, this guide leverages high-quality predicted data. To provide a robust analytical context and validate the predictions, a comparative analysis is made against experimentally determined NMR data of structurally related benzonitrile derivatives. This approach not only offers a reliable reference for researchers working with 3,4-dichloro-2-fluorobenzonitrile but also serves as an educational tool for understanding substituent effects in NMR spectroscopy.

Predicted NMR Data for 3,4-dichloro-2-fluorobenzonitrile

The chemical shifts for 3,4-dichloro-2-fluorobenzonitrile have been predicted using advanced computational algorithms that model the magnetic environment of each nucleus. The predicted ¹H and ¹³C NMR data are presented below.

Molecular Structure and Atom Numbering:

Caption: Molecular structure of 3,4-dichloro-2-fluorobenzonitrile with atom numbering for NMR assignments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,4-dichloro-2-fluorobenzonitrile

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted Multiplicity & Coupling Constants (J in Hz)
H5~7.8 - 8.0-d, ³J(H-F) ≈ 8-10
H6~7.6 - 7.8-t, ⁴J(H-H) ≈ 2-3, ⁴J(H-F) ≈ 2-3
C1 (CN)-~115s
C2 (C-F)-~160 (d, ¹J(C-F) ≈ 250-260)d, ¹J(C-F) ≈ 250-260
C3 (C-Cl)-~135s
C4 (C-Cl)-~138s
C5 (C-H)-~130d, ³J(C-F) ≈ 5-10
C6 (C-H)-~128d, ²J(C-F) ≈ 20-25

Note: These are estimated values and may vary depending on the prediction software and the solvent used.

Analysis and Interpretation

The predicted spectrum is a direct reflection of the electronic environment of each nucleus, which is heavily influenced by the substituents on the benzene ring. The fluorine, chlorine, and nitrile groups are all electron-withdrawing, which generally leads to a downfield shift (higher ppm values) for the aromatic protons and carbons compared to unsubstituted benzene (¹H: ~7.3 ppm; ¹³C: ~128.5 ppm).[1]

The single fluorine atom is expected to introduce significant couplings with neighboring protons and carbons. The large one-bond carbon-fluorine coupling (¹J(C-F)) is a characteristic feature in ¹³C NMR of organofluorine compounds.[2] Similarly, multi-bond couplings to protons (J(H-F)) and other carbons (J(C-F)) are anticipated and are crucial for unambiguous signal assignment.[3][4]

Comparative Analysis with Structurally Related Compounds

To ground the predicted data in an experimental context, we will compare it with the known NMR data of 2-fluorobenzonitrile, 4-fluorobenzonitrile, and 3,4-dichlorobenzonitrile. This comparison allows for an insightful discussion on the additive effects of substituents on the benzene ring.

Table 2: Comparison of ¹H and ¹³C NMR Chemical Shifts (ppm) of 3,4-dichloro-2-fluorobenzonitrile with Related Compounds

Compound H-2 H-3 H-4 H-5 H-6 Reference
3,4-dichloro-2-fluorobenzonitrile (Predicted)---~7.8 - 8.0~7.6 - 7.8-
2-Fluorobenzonitrile (Experimental, CDCl₃)-7.317.647.247.66[5]
4-Fluorobenzonitrile (Experimental, CDCl₃)7.687.19-7.197.68[6]
3,4-Dichlorobenzonitrile (Experimental, CDCl₃)7.70--7.658.35[7][8]
Compound C1 C2 C3 C4 C5 C6 Reference
3,4-dichloro-2-fluorobenzonitrile (Predicted)~115~160~135~138~130~128-
2-Fluorobenzonitrile (Experimental)------
4-Fluorobenzonitrile (Experimental)119.2133.9114.7162.8114.7133.9[9]
3,4-Dichlorobenzonitrile (Experimental)117.9133.3129.6139.4129.6133.3

Note: Direct comparison of carbon shifts can be complex due to differing numbering conventions. The data is presented to illustrate general substituent effects.

The experimental data for the reference compounds highlight the significant deshielding effect of the electron-withdrawing substituents.[10][11] For instance, the protons ortho to the nitrile group in 4-fluorobenzonitrile are shifted downfield to 7.68 ppm.[6] Similarly, the presence of two chlorine atoms in 3,4-dichlorobenzonitrile results in downfield shifts for the remaining protons.[7][8] The predicted shifts for 3,4-dichloro-2-fluorobenzonitrile are consistent with these trends, showing the cumulative deshielding effect of the three substituents.

Experimental Protocol for NMR Data Acquisition

For researchers intending to acquire experimental data for 3,4-dichloro-2-fluorobenzonitrile or similar compounds, the following protocol provides a standardized approach.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock and shim acq1->acq2 acq3 Acquire 1H and 13C spectra acq2->acq3 proc1 Fourier transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate chemical shifts proc2->proc3 proc4 Integrate (1H) and assign peaks proc3->proc4

Caption: A generalized workflow for acquiring and processing NMR spectra.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.[12]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR for optimal resolution.

  • Insert the NMR tube into the spectrometer and ensure it is positioned correctly.

  • Lock the field frequency using the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, which is crucial for sharp, well-resolved peaks.

3. Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard one-pulse sequence. Typically, 8-16 scans are sufficient for a sample of this concentration.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to obtain a good signal-to-noise ratio.[13]

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Perform a baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift axis using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Conclusion

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectra of 3,4-dichloro-2-fluorobenzonitrile. By comparing this predicted data with experimental values for structurally similar compounds, we have provided a scientifically grounded framework for the interpretation of its NMR spectroscopic features. The detailed experimental protocol offers a practical guide for researchers seeking to obtain their own experimental data. This combined approach of prediction, comparison, and practical guidance serves as a valuable resource for the scientific community engaged in the synthesis and characterization of novel chemical entities.

References

  • JoVE. NMR Spectroscopy of Benzene Derivatives. JoVE, 22 May 2025. [Link]

  • Dean, F. M., & Jones, R. A. Y. The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 3(5), 475-477.
  • Contreras, R. H., & Peralta, J. E. Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation.
  • Wiberg, K. B., et al. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics, 17(42), 28436-28445.
  • Aires-de-Sousa, J., & Hemmer, M. C. Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation.
  • Li, Y., et al. Nuclear Magnetic Resonance-Based Method to Teach the “Effect of Substituents on the Reactivity and Orientation” of Aromatic Compounds.
  • Abraham, R. J., et al. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Magnetic Resonance in Chemistry, 43(8), 611-624.
  • Curphy, T. J.
  • Müller, T., et al. An Experimental Acidity Scale for Intramolecularly Stabilized Silyl Lewis Acids. Chemistry – A European Journal, 25(63), 14319-14329.
  • Jacobsen, J. P., & Schaumburg, K. Determination of the structure of benzonitrile by nuclear magnetic resonance : Analysis of 1H and 13C spectra of benzonitrile dissolved in isotropic and nematic phase. Molecular Physics, 28(6), 1505-1517.
  • Royal Society of Chemistry.
  • PubChem. 4-Fluorobenzonitrile. [Link]

  • Royal Society of Chemistry.
  • PubChem. 2-Fluorobenzonitrile. [Link]

  • StackExchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • Echevarria, A., Miller, J., & Nascimento, M. G. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 23(10), 809-813.
  • Biological Magnetic Resonance Bank. bmse000284 Benzonitrile. [Link]

  • YouTube. ChemDraw tutorial 4 - Prediction of NMR. [Link]

  • YouTube. How to Predict NMR in ChemDraw. [Link]

  • YouTube. Predicting NMR chemical shifts in ChemDraw. [Link]

  • Revvity Signals. ChemDraw Professional Signals ChemDraw ChemDraw Prime. [Link]

  • PubChem. 3,4-Dichlorobenzonitrile. [Link]

  • Revvity Signals. ChemDraw: Is there a way to change the solvent as well as frequency in the NMR prediction. [Link]

  • NMRdb.org. Predict 13C carbon NMR spectra. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ResearchGate. 1 H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • Alzchem Group. 2,3-Dichlorobenzonitrile. [Link]

  • NIST WebBook. 3,4-Dichlorobenzonitrile. [Link]

  • Emsley, J. W., Phillips, L., & Wray, V. Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • SpectraBase. 2,3-Dichloropropionitrile - Optional[13C NMR] - Chemical Shifts. [Link]

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Comparative

HPLC method validation for 3,4-dichloro-2-fluorobenzonitrile purity analysis

Title: Elevating Purity Analysis of 3,4-Dichloro-2-fluorobenzonitrile: A Comparative Guide to HPLC Method Validation (Core-Shell vs. Fully Porous Particles) Introduction As a Senior Application Scientist, I frequently en...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Elevating Purity Analysis of 3,4-Dichloro-2-fluorobenzonitrile: A Comparative Guide to HPLC Method Validation (Core-Shell vs. Fully Porous Particles)

Introduction As a Senior Application Scientist, I frequently encounter bottlenecks in the analytical control strategies for halogenated benzonitrile intermediates. 3,4-dichloro-2-fluorobenzonitrile (CAS 1349708-60-6) is a highly reactive building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including novel glutaminyl-peptide cyclotransferase (QPCTL) inhibitors targeted for oncology [1]. Because this intermediate is prone to process-related impurities (such as isomeric mis-substitutions and hydrolysis degradation products), its purity directly dictates the yield and safety profile of the downstream API.

Historically, purity assays have relied on traditional 5 µm fully porous particle (FPP) columns. However, the recent implementation of the ICH Q2(R2) guidelines demands highly robust, specific, and efficient analytical procedures [2]. In this guide, we objectively compare the performance of a modern 2.7 µm superficially porous particle (SPP, or "Core-Shell") column against a legacy 5 µm FPP column, demonstrating why transitioning to SPP architectures provides superior analytical confidence, sensitivity, and throughput.

Mechanistic Causality: Why Core-Shell Outperforms FPP

The fundamental limitation of 5 µm FPP columns lies in their intra-particle mass transfer resistance. In fully porous silica, analytes diffuse deep into the particle pores, leading to variable path lengths and significant longitudinal band broadening (the van Deemter C -term).

Conversely, SPP columns feature a solid, impermeable silica core (typically 1.7 µm) surrounded by a porous outer shell (0.5 µm). This architecture restricts the diffusion path. Analytes spend less time trapped within the stationary phase, accelerating mass transfer kinetics [3]. The result is sub-2 µm efficiency at a fraction of the backpressure, allowing standard HPLC systems to achieve UHPLC-like performance without exceeding system pressure limits.

MassTransfer cluster_FPP Fully Porous Particle (FPP) cluster_SPP Superficially Porous Particle (SPP) FPP_Node Deep Pore Diffusion (High Mass Transfer Resistance) FPP_Broad Significant Band Broadening (Wider Peaks) FPP_Node->FPP_Broad Eddy Dispersion SPP_Node Solid Core + Shallow Shell (Rapid Mass Transfer) SPP_Sharp Minimal Band Broadening (Sharper Peaks) SPP_Node->SPP_Sharp Restricted Path

Mechanistic comparison of analyte diffusion paths in FPP vs. SPP architectures.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol incorporates a self-validating system using orthogonal verification steps and precise spike-recoveries, aligning directly with ICH Q2(R2) lifecycle management principles.

Step 1: Reagents & Sample Preparation

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Standard Stock: Accurately weigh 50.0 mg of 3,4-dichloro-2-fluorobenzonitrile reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent (Yields 1.0 mg/mL).

  • Spiked Impurity Solution (Specificity Check): Spike the stock with 0.1% (w/w) of known synthetic impurities (e.g., 3-chloro-2-fluorobenzonitrile and 4-chloro-2-fluorobenzonitrile).

  • Self-Validation Check: Inject a blank (diluent) before and after the sequence to confirm zero carryover. System suitability requires a resolution ( Rs​ ) > 2.0 between the main peak and the closest eluting impurity.

Step 2: Chromatographic Conditions

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0 to suppress silanol ionization and ensure reproducible retention).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 30% B to 80% B over 10 minutes (SPP) vs. 20 minutes (FPP).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (optimal absorbance for the fluorobenzonitrile chromophore).

  • Columns Compared:

    • Legacy: C18 FPP, 150 x 4.6 mm, 5 µm.

    • Modern: C18 SPP (Core-Shell), 100 x 4.6 mm, 2.7 µm.

Comparative Performance & Validation Data

The method validation was executed according to ICH Q2(R2) parameters: Specificity, Linearity, Accuracy, Precision, and Robustness [2].

Table 1: Chromatographic Performance & Specificity

ParameterLegacy FPP (5 µm)Modern SPP (2.7 µm)Causality / Advantage
Run Time 25.0 min12.0 minSPP's higher optimal linear velocity allows faster gradients without losing efficiency.
Backpressure ~120 bar~180 barSPP operates within standard HPLC limits (<400 bar) while mimicking UHPLC power.
Theoretical Plates ( N ) 8,50022,000The solid core minimizes longitudinal diffusion, drastically increasing N .
Resolution ( Rs​ ) 1.8 (Marginal)3.5 (Excellent)Sharper peaks in SPP prevent co-elution of closely related structural isomers.

Table 2: ICH Q2(R2) Quantitative Validation Summary

Validation ParameterLegacy FPP (5 µm)Modern SPP (2.7 µm)Acceptance Criteria (ICH)
Linearity ( R2 ) 0.99850.9999 ≥0.999
LOD / LOQ 0.05% / 0.15%0.01% / 0.03%Signal-to-Noise ≥3 (LOD), ≥10 (LOQ)
Method Precision (RSD%) 1.2%0.4% ≤2.0%
Accuracy (Recovery) 98.5% - 101.2%99.8% - 100.3%98.0% - 102.0%

Data Synthesis: The SPP column not only halves the analysis time but significantly lowers the Limit of Quantitation (LOQ). The sharper peak shapes inherently increase the signal-to-noise (S/N) ratio, allowing for the reliable detection of trace impurities at the 0.03% level. This is a critical threshold when controlling for potentially reactive or genotoxic impurities in early-stage pharmaceutical intermediates.

ValidationWorkflow Start Analytical Target Profile (ATP) 3,4-dichloro-2-fluorobenzonitrile Spec Specificity (Blank & Impurity Spiking) Start->Spec LinRange Linearity & Range (LOQ to 120% of Spec) Spec->LinRange Baseline Resolved AccPrec Accuracy & Precision (Repeatability & Intermediate) LinRange->AccPrec R² > 0.999 Robust Robustness (Flow, Temp, pH variations) AccPrec->Robust RSD < 2.0% Report Validated Lifecycle State (ICH Q2(R2) Compliant) Robust->Report Method Verified

Stepwise validation lifecycle for purity procedures as per ICH Q2(R2) guidelines.

Conclusion

For the purity analysis of 3,4-dichloro-2-fluorobenzonitrile, clinging to legacy 5 µm fully porous columns introduces unnecessary risk and operational inefficiency. By upgrading to a 2.7 µm core-shell stationary phase, laboratories can fundamentally alter the mass transfer thermodynamics of their separations. This transition directly translates to a 50% reduction in run time, a 3-fold improvement in sensitivity (LOQ), and bulletproof compliance with the stringent specificity requirements of the ICH Q2(R2) framework.

References

  • World Intellectual Property Organization. "WO2024020517A1 - 3-(6-pyridin-3-yl)-2-[4-(4-methyl-4h-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile derivatives and similar compounds as qpctl and qpct inhibitors for the treatment of cancer." Google Patents, 2024.
  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA, 2024. Available at: [Link]

  • LCGC International. "Next-generation stationary phases: Properties and performance of core-shell columns." Chromatography Online, 2020. Available at: [Link]

Validation

FTIR Absorption Bands Comparison: 3,4-Dichloro-2-fluorobenzonitrile vs. Halogenated Alternatives

As a Senior Application Scientist, I frequently encounter challenges in structurally validating polyhalogenated benzonitriles. These compounds are critical building blocks in the synthesis of advanced agrochemicals and a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in structurally validating polyhalogenated benzonitriles. These compounds are critical building blocks in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable tool for this validation, provided the spectral data is interpreted with a deep understanding of molecular mechanics.

This guide provides an objective, data-driven comparison of the FTIR absorption bands of 3,4-dichloro-2-fluorobenzonitrile against two structurally related alternatives: 3,4-dichlorobenzonitrile and 2-fluorobenzonitrile . By analyzing the causality behind vibrational shifts, researchers can confidently utilize FTIR for precise structural confirmation and purity analysis.

Mechanistic Causality: Halogen Substitution and Vibrational Shifts

To accurately interpret the FTIR spectrum of 3,4-dichloro-2-fluorobenzonitrile, we must first understand the causality behind the vibrational shifts induced by its specific halogen substitution pattern [1].

  • Nitrile (C≡N) Stretching Dynamics: The nitrile group typically absorbs in the relatively uncluttered 2220–2240 cm⁻¹ region. When highly electronegative halogens (Fluorine and Chlorine) are attached to the aromatic ring, they exert a strong inductive electron-withdrawing effect (-I). This effect pulls electron density away from the ring, reducing the conjugation between the aromatic π-system and the nitrile group. Reduced conjugation shortens and strengthens the C≡N triple bond, requiring more energy to vibrate and thereby shifting the absorption to a higher wavenumber (blue shift) [2].

  • The Ortho-Fluorine Effect: Fluorine is the most electronegative element. When positioned ortho to the nitrile group (as in 2-fluorobenzonitrile and the target compound), its proximity maximizes the inductive pull. This results in a highly polarized C-F bond (yielding a massive dipole moment change and an intense absorption band near 1240–1260 cm⁻¹) and pushes the C≡N stretch to the upper limits of its frequency range.

  • Vicinal Chlorine Coupling: The presence of two adjacent chlorines at the 3 and 4 positions introduces significant steric mass and distinct C-Cl stretching vibrations in the lower "fingerprint" region (700–800 cm⁻¹). Because these chlorines are vicinal, their vibrational modes couple, often resulting in peak splitting (symmetric and asymmetric stretches) that is absent in mono-chlorinated analogs [3].

Comparative FTIR Band Analysis

The following table synthesizes the quantitative absorption data, comparing the target compound against its less-substituted alternatives. This structural comparison isolates the specific spectral contributions of the ortho-fluoro and meta/para-dichloro groups.

Vibrational Mode3,4-Dichloro-2-fluorobenzonitrile (Target)3,4-Dichlorobenzonitrile (Alternative 1)2-Fluorobenzonitrile (Alternative 2)Mechanistic Causality / Diagnostic Notes
C≡N Stretch ~2238 cm⁻¹~2232 cm⁻¹~2235 cm⁻¹Synergistic -I effects of F and Cl push the target's C≡N bond to the highest frequency.
Aromatic C-H Stretch ~3080 cm⁻¹~3085 cm⁻¹~3075 cm⁻¹Weak intensity in the target due to the presence of only two remaining C-H bonds.
Aromatic C=C Stretch ~1580, 1460 cm⁻¹~1575, 1450 cm⁻¹~1600, 1480 cm⁻¹Ring deformation frequencies are heavily damped by the combined steric mass of three halogens.
C-F Stretch ~1260 cm⁻¹ (Strong)N/A~1240 cm⁻¹ (Strong)Intense dipole moment change during vibration makes this the dominant band in the spectrum.
C-Cl Stretch ~780, 740 cm⁻¹~785, 745 cm⁻¹N/APeak splitting occurs due to the coupled vibrations of the adjacent (vicinal) chlorine atoms.

(Note: Empirical values are representative of neat samples analyzed via ATR-FTIR at ambient temperature, grounded in established spectroscopic principles for these functional groups [1][2].)

Self-Validating Experimental Protocol: High-Resolution ATR-FTIR Acquisition

To ensure absolute trustworthiness in your spectral data, the acquisition process must be a self-validating system. Traditional KBr pellet methods are prone to moisture absorption, which introduces a broad O-H stretch (~3400 cm⁻¹) that can obscure critical data. Therefore, Attenuated Total Reflectance (ATR) is the mandated technique for this workflow.

Step-by-Step Methodology

Phase 1: Instrument Calibration & Background Collection

  • Clean the diamond ATR crystal with spectroscopy-grade isopropanol and a lint-free wipe. Allow it to evaporate completely.

  • Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) of the ambient atmosphere.

  • Self-Validation Checkpoint 1: Inspect the background spectrum. The baseline must be flat. If the 2350 cm⁻¹ region (CO₂) or 3500–3900 cm⁻¹ region (H₂O vapor) shows peak-to-peak noise greater than 0.005 absorbance units, the purge is unstable. Wait 5 minutes and re-collect the background.

Phase 2: Sample Application & Pressure Optimization 4. Apply approximately 5–10 mg of the solid benzonitrile sample directly onto the center of the ATR crystal. 5. Lower the ATR pressure anvil until the clutch clicks, ensuring uniform contact between the crystal and the sample. 6. Self-Validation Checkpoint 2: Initiate a preview scan. Check the intensity of the strongest band (the C-F stretch at ~1260 cm⁻¹). It must register between 0.2 and 0.8 absorbance units. Values < 0.2 indicate insufficient anvil pressure (poor contact); values > 0.8 risk detector non-linearity. Adjust pressure accordingly.

Phase 3: Acquisition & Processing 7. Acquire the sample spectrum using the identical parameters as the background (64 scans, 4 cm⁻¹ resolution) to maximize the Signal-to-Noise Ratio (SNR). 8. Apply an ATR correction algorithm in your spectroscopy software. Causality: ATR penetration depth is wavelength-dependent (infrared light penetrates deeper at lower wavenumbers). This correction normalizes the relative peak intensities to match traditional transmission spectra. 9. Apply a multipoint baseline correction to account for any baseline drift caused by light scattering off the solid particles.

Workflow Visualization

The following diagram maps the critical path of the self-validating FTIR workflow, highlighting the built-in quality control checkpoints.

FTIR_Workflow N1 1. Crystal Cleaning & Preparation N2 2. Background Acquisition (Ambient Atmosphere) N1->N2 QC1 QC Check: CO2/H2O Noise < 0.005 Abs? N2->QC1 QC1->N2 Fail N3 3. Sample Application & Anvil Compression QC1->N3 Pass QC2 QC Check: Max Peak 0.2 - 0.8 Abs? N3->QC2 QC2->N3 Fail N4 4. Spectrum Acquisition (64 Scans, 4 cm⁻¹) QC2->N4 Pass N5 5. Data Processing (ATR & Baseline Correction) N4->N5 N6 6. Band Assignment & Structural Validation N5->N6

Figure 1: Self-validating ATR-FTIR workflow for halogenated benzonitriles.

References

  • National Institute of Standards and Technology. "3,4-Dichlorobenzonitrile." NIST Chemistry WebBook,[Link]

  • National Center for Biotechnology Information. "2-Fluorobenzonitrile | C7H4FN | CID 67855 - PubChem." PubChem,[Link]

  • National Institutes of Health. "Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets." PMC,[Link]

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dichloro-2-fluorobenzonitrile
Reactant of Route 2
Reactant of Route 2
3,4-Dichloro-2-fluorobenzonitrile
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